molecular formula C16H17NO3 B1438096 5-[(2-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)methyl]furan-2-carboxylic acid CAS No. 1041533-70-3

5-[(2-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)methyl]furan-2-carboxylic acid

Cat. No. B1438096
CAS RN: 1041533-70-3
M. Wt: 271.31 g/mol
InChI Key: NVNQHUSGVKYQFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)methyl]furan-2-carboxylic acid is a synthetic compound with the molecular formula C16H17NO3 and a molecular weight of 271.31 . It has garnered significant interest due to its potential applications in various fields of research and industry.


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H17NO3/c1-11-6-7-12-4-2-3-5-14(12)17(11)10-13-8-9-15(20-13)16(18)19/h2-5,8-9,11H,6-7,10H2,1H3,(H,18,19) . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Synthesis and Chemical Properties

5-[(2-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)methyl]furan-2-carboxylic acid is involved in various chemical syntheses and transformations. Research shows its role in the synthesis of trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones, which incorporates pharmacologically interesting fragments (Kandinska et al., 2006). Additionally, its derivatives are utilized in the efficient synthesis of hexahydro-oxaisoindolo(2,1- a)quinoline core via intramolecular Diels-Alder reactions, highlighting its utility in creating biologically active compounds (Kouznetsov et al., 2004).

Pharmacological Research

In pharmacological research, derivatives of this compound have been synthesized, such as (S)-Methyl 2-[(3R,4R)-2-benzyl-3-(2-furyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamido]-3-(1H-indol-3-yl)propanoate. These derivatives are studied for their potential in creating supramolecular architectures, which are crucial in drug design and development (Baktır et al., 2009).

Material Science and Engineering

In material science and engineering, this compound has applications in the synthesis of partly hydrogenated quinolines. These are used for cycloadditions with various anhydrides and chlorides, leading to the formation of important chemical structures used in the development of new materials (Zubkov et al., 2010).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available resources . It’s always recommended to handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

5-[(2-methyl-3,4-dihydro-2H-quinolin-1-yl)methyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-11-6-7-12-4-2-3-5-14(12)17(11)10-13-8-9-15(20-13)16(18)19/h2-5,8-9,11H,6-7,10H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNQHUSGVKYQFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=CC=CC=C2N1CC3=CC=C(O3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)methyl]furan-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[(2-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)methyl]furan-2-carboxylic acid
Reactant of Route 2
5-[(2-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)methyl]furan-2-carboxylic acid
Reactant of Route 3
5-[(2-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)methyl]furan-2-carboxylic acid
Reactant of Route 4
5-[(2-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)methyl]furan-2-carboxylic acid
Reactant of Route 5
5-[(2-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)methyl]furan-2-carboxylic acid
Reactant of Route 6
5-[(2-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)methyl]furan-2-carboxylic acid

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